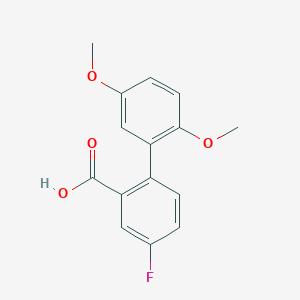

2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid

Description

2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid is a substituted benzoic acid derivative featuring a fluorinated aromatic ring and a dimethoxyphenyl substituent. The dimethoxy groups (electron-donating) and fluorine (electron-withdrawing) on the aromatic rings likely influence its acidity, solubility, and reactivity compared to other benzoic acid derivatives.

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO4/c1-19-10-4-6-14(20-2)12(8-10)11-5-3-9(16)7-13(11)15(17)18/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWRLVSGOUQWIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681213 | |

| Record name | 4-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179057-97-6 | |

| Record name | 4-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the halogenation of 2,5-dimethoxybenzoic acid, followed by a Suzuki-Miyaura coupling reaction to introduce the fluorine atom . The reaction conditions often involve the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid with key analogs, emphasizing substituent differences and their implications:

Key Observations:

Fluorine at the 5-position increases electronegativity, enhancing stability and resistance to metabolic degradation.

Solubility and Lipophilicity :

- The dimethoxy groups in the target compound likely improve water solubility compared to dichloro or bromo analogs .

- Chloro and trifluoromethyl substituents (e.g., in T3D4776 ) increase lipophilicity, favoring membrane permeability.

Synthetic Utility :

Biological Activity

2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid (CAS No. 1179057-97-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.

Chemical Structure

The structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzoic acid derivatives. The specific activity of this compound against different microbial strains has yet to be comprehensively documented. However, similar compounds have shown promising results:

| Compound | Microbial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound A | S. aureus ATCC 43300 | 15.62 | 31.25 |

| Compound B | E. coli ATCC 25922 | 62.5 | >2000 |

| This compound | TBD | TBD | TBD |

Note: Further research is needed to determine the specific MIC and MBC values for this compound against various strains.

Anticancer Activity

The anticancer properties of compounds similar to this compound have been explored extensively. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : HL-60 (leukemic cells), A2780 (ovarian cancer)

- IC50 Values :

- HL-60:

- A2780:

These studies indicate that modifications in the chemical structure can significantly affect the biological activity of benzoic acid derivatives.

The mechanism by which this compound exerts its biological effects may involve interactions with cellular targets such as DNA or specific enzymes involved in cell proliferation and apoptosis. Research into related compounds suggests that these interactions can lead to:

- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells.

- Inhibition of DNA Synthesis : Compounds may bind to DNA and inhibit replication.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated a series of benzoic acid derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The findings suggested that structural modifications significantly enhance activity against resistant strains.

- Cytotoxicity Assessment : In vitro studies on related compounds revealed varying degrees of cytotoxicity across different cancer cell lines, with some derivatives exhibiting low toxicity towards normal cells while maintaining high efficacy against cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.